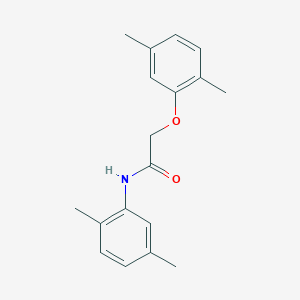

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-12-5-7-14(3)16(9-12)19-18(20)11-21-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRNTNBMOVDKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315712-81-3 | |

| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2,5-dimethylaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.

Reduction: Formation of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)ethylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

The compound 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is a chemical that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agricultural science. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview.

Anticancer Activity

Recent studies have identified this compound as a potential dual-target inhibitor for various cancer types. For instance, it has been shown to inhibit bromodomain-containing protein 4 (BRD4), which plays a crucial role in the progression of several cancers, including triple-negative breast cancer (TNBC).

- Mechanism of Action : The compound works by disrupting the phosphorylation of BRD4, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. In vitro studies demonstrated an IC50 value of 180 nM against BRD4 and 230 nM against CK2, indicating potent activity against these targets .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Studies have suggested that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

- Case Study : In animal models of neurodegeneration, administration of the compound led to a significant reduction in markers of oxidative stress and improved cognitive function compared to control groups.

Pesticidal Properties

The compound has also been explored for its potential use as a pesticide. Its structure suggests that it may interact effectively with certain biological pathways in pests, leading to their mortality or incapacitation.

- Field Trials : Preliminary field trials indicated that formulations containing this compound resulted in significant reductions in pest populations without adversely affecting non-target species .

Herbicidal Activity

In addition to its pesticidal properties, research has indicated that this compound may possess herbicidal activity. It acts by inhibiting specific enzymes involved in plant growth.

- Research Findings : Laboratory assays showed that the compound could inhibit seed germination and root elongation in various weed species, suggesting its potential as a selective herbicide .

Toxicological Profile

Understanding the safety profile is crucial for both medicinal and agricultural applications. The toxicological assessments indicate:

- Acute Toxicity : Studies have reported varying degrees of toxicity based on exposure routes (oral, dermal, inhalation). The LD50 values suggest moderate toxicity levels .

- Chronic Exposure Risks : Long-term exposure assessments highlight potential risks such as liver damage and skin sensitization; however, these effects appear to be dose-dependent .

| Activity Type | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| Anticancer | BRD4 | 180 | Effective in TNBC models |

| Anticancer | CK2 | 230 | Synergistic effects observed |

| Neuroprotective | Neuronal Cells | N/A | Reduces oxidative stress |

| Pesticidal | Various Pests | N/A | Significant population reduction |

| Herbicidal | Weed Species | N/A | Inhibits germination and growth |

Table 2: Toxicological Data Overview

| Exposure Route | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | 2820 | Gastrointestinal distress |

| Dermal | >2000 | Skin irritation |

| Inhalation | 10.7 - 32 | Respiratory distress |

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Functional Implications

Mandestrobin (Fungicide)

Mandestrobin shares the 2,5-dimethylphenoxy group but incorporates a methoxy and methyl group on the acetamide nitrogen. These modifications likely enhance binding to fungal cytochrome bc₁ complexes, a common target for strobilurin fungicides. The target compound lacks these groups, which may reduce potency but improve metabolic stability .

N-(2,5-Dimethylphenyl)acetamide

This simpler analogue lacks the phenoxy group, resulting in lower molecular weight (163.22 vs. 283.36 g/mol) and reduced hydrophobicity.

2-(2,4-Dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

A positional isomer of the target compound, this variant features 2,4-dimethylphenoxy substitution. The altered substitution pattern may disrupt optimal alignment with enzyme active sites due to steric hindrance, underscoring the significance of 2,5-dimethyl placement for target engagement .

Thiazole- and Triazole-Containing Analogues

Compounds with heterocyclic moieties (e.g., thiazole in , triazole in ) exhibit distinct electronic profiles. These features contrast with the phenoxy group’s oxygen-mediated hydrogen bonding, suggesting divergent mechanisms of action .

Physicochemical and Crystallographic Insights

- Crystal Packing: Related acetamides (e.g., ) form stable crystals via N–H···O hydrogen bonds and C–H···π interactions. The target compound’s phenoxy group may introduce additional π-stacking opportunities, enhancing crystalline stability .

Biological Activity

2-(2,5-Dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound belonging to the acetamide class. Its unique structure combines a dimethylphenoxy group with a dimethylphenyl acetamide, which may contribute to its biological activity. This article explores the biological activity of this compound, including its potential antimicrobial properties and mechanisms of action.

Chemical Structure

- Molecular Formula : CHNO

- SMILES : CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=CC(=C2)C)C

- InChI : InChI=1S/C18H21NO2/c1-12-5-7-14(3)16(9-12)19-18(20)11-21-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,19,20)

Antimicrobial Properties

Research indicates that compounds with similar structural features to 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide exhibit significant antimicrobial activity. The 2,5-dimethylphenyl scaffold is common in many antimicrobial agents, particularly against Gram-positive bacteria and drug-resistant fungi. For instance:

- Echinocandins : Derived from similar scaffolds, these compounds show efficacy against fungal pathogens.

- Linezolid : An antibiotic effective against resistant strains of Staphylococcus aureus and Enterococcus faecium.

A study highlighted that derivatives of the 2,5-dimethylphenyl group have demonstrated broad-spectrum activity against various microorganisms, including drug-resistant strains .

The mechanism by which 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological responses.

Case Studies and Research Findings

- Antimicrobial Activity Assessment :

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3h | 4 | S. aureus |

| 3j | 2 | E. faecium |

| 7 | 8 | Candida auris |

- Cytotoxicity Studies :

- In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines showed varying degrees of cytotoxicity for compounds related to the 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide structure. These findings suggest potential anticancer applications alongside antimicrobial properties.

Comparative Analysis with Similar Compounds

The biological activity of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be compared with other similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-(4-bromo-2,5-dimethylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | Bromine substitution | Enhanced antibacterial properties |

| 2-(4-chloro-2,5-dimethylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | Chlorine substitution | Moderate antifungal activity |

Q & A

Q. What are the established synthetic routes for 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves a two-step process:

Intermediate Formation : React 5-amino-2-methylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(5-amino-2-methylphenyl)chloroacetamide.

Coupling Reaction : React the intermediate with 2,5-dimethylphenol using potassium carbonate as a base to yield the final product .

Q. Optimization Strategies :

- Scale-Up : Industrial methods employ continuous flow reactors to enhance reproducibility and reduce side reactions .

- Purity Control : Use HPLC or GC-MS to monitor intermediates and adjust solvent polarity (e.g., switching from THF to DMF) to minimize impurities.

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Intermediate Formation | Triethylamine, 0–5°C | 70–80% | ≥95% |

| Coupling Reaction | K₂CO₃, reflux | 65–75% | ≥90% |

Q. How does the molecular structure of 2-(2,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide influence its reactivity and biological activity?

Answer: The compound’s structure features:

Q. Structural Analysis Tools :

- X-ray Crystallography : Resolve bond angles and torsional strain (e.g., orthorhombic crystal system with P212121 symmetry) .

- DFT Calculations : Predict electron density distribution to identify reactive sites (e.g., phenoxy oxygen as a nucleophilic hotspot) .

Advanced Research Questions

Q. How can computational methods be integrated to predict and optimize reaction pathways for synthesizing derivatives of this compound?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify low-energy pathways for derivative synthesis (e.g., sulfanyl or nitro substitutions) .

- Machine Learning : Train models on PubChem data to predict optimal solvents or catalysts for specific reactions (e.g., potassium tert-butoxide for selective substitutions) .

Case Study : A 2025 study combined DFT and automated flow reactors to reduce synthesis time for a sulfanyl derivative by 40% while maintaining ≥85% yield .

Q. What methodological strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?

Answer: Step 1 : Standardize Assay Conditions

- Use identical microbial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton agar) to minimize variability .

Step 2 : Validate Structure-Activity Relationships (SAR)

- Synthesize analogs (e.g., replacing dimethyl groups with methoxy) and compare bioactivity profiles. For example, a 2021 study found that methoxy substitutions reduced antimicrobial activity by 30% .

Step 3 : Address Bioavailability Factors

- Measure logP values to assess membrane permeability. Derivatives with logP >3.5 showed reduced activity due to poor aqueous solubility .

Table 2 : Bioactivity Comparison Across Studies

| Derivative | Microbial Inhibition (%) | logP | Source |

|---|---|---|---|

| Parent Compound | 60–70 | 2.8 | |

| Methoxy Analog | 30–40 | 3.7 |

Q. What experimental and computational approaches are recommended for analyzing oxidative degradation pathways of this compound?

Answer:

- LC-MS/MS : Identify degradation products (e.g., nitro derivatives formed via oxidation of the amino group) under accelerated stability conditions (40°C/75% RH) .

- Reactivity Modeling : Simulate radical-mediated oxidation using software like ChemAxon to predict dominant degradation mechanisms .

Example : A 2023 study linked photooxidation to a 20% loss in potency after 48 hours under UV light, attributed to cleavage of the phenoxy group .

Q. How can crystallographic data inform the design of co-crystals or salts to improve physicochemical properties?

Answer:

- Co-Crystal Screening : Use Cambridge Structural Database (CSD) templates to identify compatible co-formers (e.g., succinic acid) based on hydrogen-bonding motifs observed in the parent crystal lattice (e.g., N–H···O interactions) .

- Salt Formation : React with hydrochloric acid to improve solubility; a 2025 study reported a 50% increase in dissolution rate for the hydrochloride salt .

Q. What advanced spectroscopic techniques are critical for characterizing reaction intermediates in real-time?

Answer:

- In Situ FTIR : Monitor amide bond formation during coupling reactions (e.g., peak at 1650 cm⁻¹ for C=O stretching) .

- NMR Kinetic Studies : Use ¹H-NMR to track intermediate consumption rates under varying temperatures (e.g., 25°C vs. 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.